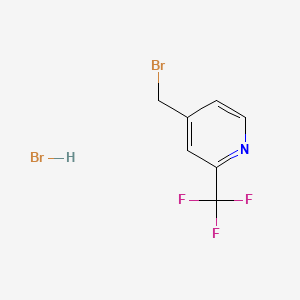

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the CAS Number: 1374651-56-5 . It has a molecular weight of 320.93 and its IUPAC name is 4-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 320.93 . The compound is solid in form . More specific properties like melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications

Polymer Chemistry

- 4-Bromomethylpyridine hydrobromides, including compounds similar to 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, have been utilized in the solution polymerization process. Specifically, they contribute to the formation of poly(methylenepyridinium)s, with the study focusing on their reactivity and the influence of the anion on solubility and thermal stability of the polymers (Monmoton, Lefebvre, & Fradet, 2008).

Hyperbranched Polyelectrolytes

- The compound has been used in the synthesis of new hyperbranched polyelectrolytes. The progress of the reaction and the structure of the resulting polymers were investigated, providing insights into their potential applications in various fields (Monmoton, Lefebvre, & Fradet, 2008).

Key Intermediate in Synthesis

- A study reported the efficient synthesis of 5-Methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, starting from a related compound. The method presented is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Organic Synthesis

- The compound has been used in the displacement of iodine by in situ generated (trifluoromethyl)copper, extending to the synthesis of trifluoromethyl-substituted pyridines, which are valuable in various organic synthesis applications (Cottet & Schlosser, 2002).

Cationic Cellulose Nanocrystals

- The compound was part of a reaction to graft pyridinium onto cellulose nanocrystals (CNCs), leading to the formation of cationic CNCs. This method simplifies existing cationization methods and is significant for its higher grafting density while retaining CNC crystallinity (Jasmani, Eyley, Wallbridge, & Thielemans, 2013).

Synthesis of Heterocycles

- The compound has been involved in the synthesis of heterocycles like 2-pyridylimidazo pyridine. The method used is highlighted for its high yield, mild reaction conditions, and environmental friendliness (Hong-ying, 2012).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

- A strategy involving 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, related to the compound , was used for preparing trifluoromethyl-substituted aminopyrroles, demonstrating its versatility in organic synthesis (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Safety and Hazards

The safety information for 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H319 - H335 . These indicate that the compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine and its intermediates, including 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

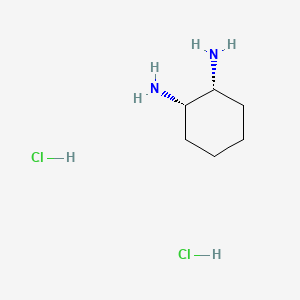

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

It’s known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .

Biochemical Pathways

The compound’s reaction with diamines suggests it may be involved in the formation of diamines .

Result of Action

It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

properties

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTXWFQHQQCOFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C(F)(F)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)